Ethyl 2-Phenethylthiazole-4-carboxylate

Overview

Description

Ethyl 2-Phenethylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Phenethylthiazole-4-carboxylate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions. This one-pot synthesis is efficient and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Phenethylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the thiazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents .

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 2-Phenethylthiazole-4-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-Phenethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-Phenethylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities. This compound is unique due to its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-Phenethylthiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

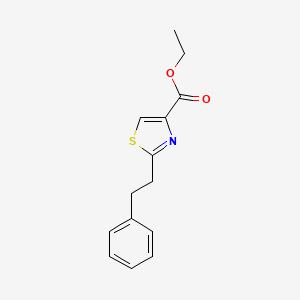

This compound has the following chemical structure:

- Molecular Formula : C12H13N O2S

- Molecular Weight : 239.30 g/mol

The thiazole ring in the structure contributes to its unique biological properties, which are being explored in various studies.

Research indicates that compounds containing thiazole rings often interact with biological targets such as enzymes and receptors. This compound may exhibit activity through several mechanisms:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can lead to decreased melanin synthesis, which is beneficial in treating hyperpigmentation disorders .

- Anticancer Activity : Thiazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and disrupting protein-protein interactions critical for tumor growth. For instance, some thiazole derivatives have been identified as inhibitors of Hsp90-Cdc37 interactions, leading to anticancer effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various thiazole derivatives, including this compound, revealed significant inhibitory effects against a range of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and leukemia (THP-1) cell lines, where it induced cell death at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| THP-1 | 30 | Cell cycle arrest |

Case Study 1: Tyrosinase Inhibition

A derivative of this compound was synthesized and evaluated for its tyrosinase inhibition potential. It was found to reduce the enzymatic activity by 66% at a concentration of 20 µM, demonstrating its potential as a therapeutic agent for skin hyperpigmentation disorders .

Case Study 2: Anticancer Effects

In a comparative study of various thiazole derivatives, this compound was included in a library screened for Hsp90 inhibitors. The compound exhibited promising results with an IC50 value of approximately 27 μM against Ewing sarcoma cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name |

ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOVGOSPASMZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253307 | |

| Record name | Ethyl 2-(2-phenylethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161772-81-2 | |

| Record name | Ethyl 2-(2-phenylethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161772-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-phenylethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.